

Application Notes and Protocols for QuEChERS

Extraction of Butocarboxim in Complex Matrices

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Compound of Interest

Compound Name: *Butocarboxim*

Cat. No.: *B1668103*

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Introduction

Butocarboxim is a systemic insecticide belonging to the carbamate class, effective against a range of sucking insects.[1][2] Its presence in complex matrices such as agricultural products and soil necessitates robust and efficient analytical methods for residue monitoring to ensure food safety and environmental quality. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a widely adopted sample preparation technique for the analysis of pesticide residues in various food and environmental samples.[3][4][5] This approach significantly simplifies the extraction and cleanup process, offering high analyte recoveries and good reproducibility while minimizing solvent consumption.

These application notes provide a detailed protocol for the extraction of **Butocarboxim** from complex matrices using the QuEChERS method, followed by analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC).

Principle of the QuEChERS Method

The QuEChERS method involves two main steps: an extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. Initially, the sample is homogenized and then extracted with acetonitrile in the presence of salts (commonly magnesium sulfate and sodium chloride or a citrate buffer system) to induce phase separation and drive the pesticides into the organic layer. Subsequently, an aliquot of the acetonitrile extract is subjected to a d-SPE cleanup by mixing with a combination of sorbents to remove

interfering matrix components such as pigments, lipids, and sugars before instrumental analysis.

Experimental Protocols

1. Materials and Reagents

- Solvents: Acetonitrile (ACN), HPLC grade or equivalent.
- Reagents: Anhydrous magnesium sulfate (MgSO_4), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate. Alternatively, pre-packaged QuEChERS extraction salt packets (e.g., for AOAC 2007.01 or EN 15662 methods) are recommended for convenience and consistency.
- d-SPE Sorbents: Primary secondary amine (PSA), C18, and graphitized carbon black (GCB) may be used depending on the matrix. Pre-packaged d-SPE tubes are also available.
- Equipment: High-speed homogenizer, centrifuge capable of at least 3000 rcf, vortex mixer, 50 mL and 2 mL centrifuge tubes, analytical balance, and appropriate glassware.

2. Sample Preparation and Homogenization

- For solid samples such as fruits, vegetables, or soil, a representative portion of the sample should be thoroughly homogenized to a consistent particle size. For dry samples, a hydration step may be necessary by adding a specific amount of water before extraction.
- Care should be taken to avoid heating the sample during homogenization, as some pesticides can be volatile.

3. Extraction Procedure (Based on EN 15662 Method)

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile to the tube.
- Shake vigorously for 1 minute. An automated shaker can be used for consistency.

- Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO_4 , 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
- Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.
- Centrifuge the tube for 5 minutes at ≥ 3000 rcf. This will result in the separation of the sample into a top organic layer (acetonitrile extract), a middle solid sample layer, and a bottom aqueous layer.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube. The composition of the d-SPE tube will depend on the matrix. For general purpose, a tube containing PSA and MgSO_4 is common. For matrices with high pigment content, GCB may be included, and for those with high fat content, C18 may be added.
- Vortex the d-SPE tube for 30 seconds to 1 minute.
- Centrifuge for 2-5 minutes at a high speed (e.g., ≥ 5000 rcf).
- The resulting supernatant is the final extract. Transfer it to an autosampler vial for analysis by LC-MS/MS or other suitable analytical instrumentation. For LC-MS/MS analysis, the extract may be diluted with the mobile phase.

Quantitative Data Summary

The following table summarizes the quantitative data for **Butocarboxim** extraction using methods based on or similar to QuEChERS from various studies.

Matrix	Spiking Level (ppm)	Recovery (%)	Relative Standard Deviation (RSD) (%)	Limit of Detection (LOD) (ppm)	Analytical Method
Radishes	0.1 - 0.3	81.9 - 82.6	3.5 - 9.0	Not Reported	HPLC-FLD
Bamboo Sprouts	0.2	82.5	4.4	0.05	HPLC-FLD
Oranges, Carrots, Spinach	0.02 - 1.0	70 - 130	< 20	< 0.01	LC-MS/MS

Note: The data for oranges, carrots, and spinach represents the general performance of the validated QuEChERS method for a large number of pesticides, including **Butocarboxim**, as reported in a collaborative study. The data for radishes and bamboo sprouts was obtained using a method with a similar extraction and cleanup philosophy but may not be a standard QuEChERS protocol.

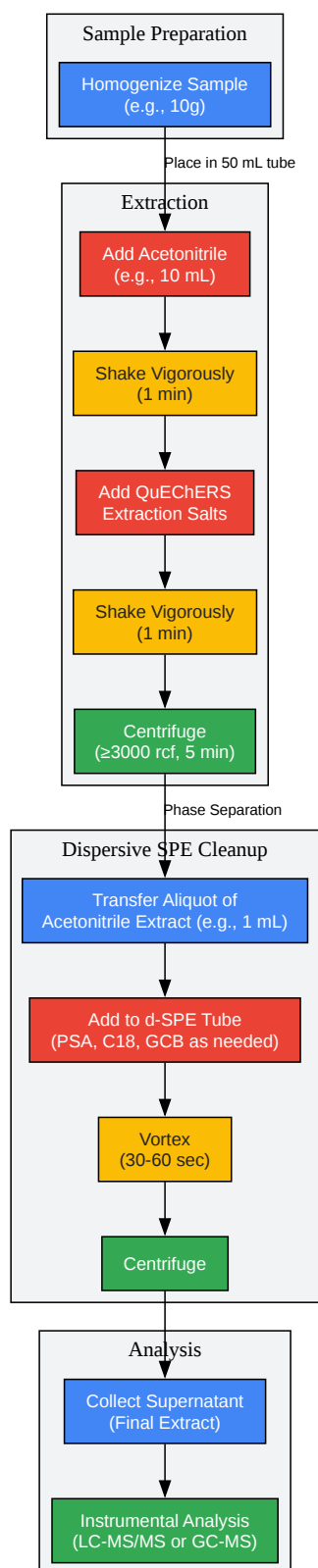
Method Validation Considerations

For reliable quantification, the QuEChERS method for **Butocarboxim** should be validated according to established guidelines (e.g., SANTE/11312/2021). Key validation parameters include:

- **Linearity:** Assessed by analyzing matrix-matched calibration standards at multiple concentration levels.
- **Accuracy (Recovery):** Determined by analyzing spiked blank samples at different concentrations. Recoveries are typically expected to be within 70-120%.
- **Precision (Repeatability and Reproducibility):** Expressed as the relative standard deviation (RSD) of replicate analyses, which should ideally be $\leq 20\%$.
- **Limit of Quantification (LOQ):** The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.

- Matrix Effects: The influence of co-extracted matrix components on the analyte signal should be evaluated to avoid under- or overestimation of the residue concentration.

Visualizations



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Caption: Workflow of the QuEChERS method for **Butocarboxim** extraction.

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